6-(Iodomethyl)-5-oxaspiro[3.4]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(iodomethyl)-5-oxaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-7-2-5-8(10-7)3-1-4-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYZCPNTCWXXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Analysis and Stereochemistry of 6 Iodomethyl 5 Oxaspiro 3.4 Octane
Systematic IUPAC Nomenclature of 6-(Iodomethyl)-5-oxaspiro[3.4]octane
The systematic name of a chemical compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is derived from a set of rules that ensures each compound has a unique and unambiguous name. For this compound, the nomenclature is determined as follows:
Parent Spiroalkane Identification : The core structure consists of two rings connected at a single carbon atom, which defines it as a spiro compound. One ring is a cyclobutane (B1203170) (four carbon atoms), and the other is a cyclopentane (B165970) (five carbon atoms). The parent hydrocarbon is therefore named spirooctane.
Numbering the Spiroalkane : The numbering of the carbon atoms in a spiro compound starts in the smaller ring, adjacent to the spiroatom (the shared carbon), and proceeds around the smaller ring, then through the spiroatom, and finally around the larger ring. In this case, the cyclobutane ring is numbered first, followed by the cyclopentane ring.
Indicating Ring Sizes : The number of carbon atoms in each ring, excluding the spiroatom, is indicated in square brackets in ascending order. For a cyclobutane and a cyclopentane ring, this is [3.4]. Thus, the parent spiroalkane is spiro[3.4]octane.
Identifying Heteroatoms and Substituents : An oxygen atom replaces a carbon atom in the five-membered ring, creating an oxacyclopentane (tetrahydrofuran) moiety. This is indicated by the prefix "oxa-". The position of the oxygen is at the 5-position. A methyl group substituted with an iodine atom (an iodomethyl group) is attached to the 6-position of the spirocyclic framework.
By combining these elements, the systematic IUPAC name is established as This compound .
| Component | Description |
| 6-(Iodomethyl)- | A methyl group substituted with iodine is located at position 6. |
| 5-oxa- | An oxygen atom replaces the carbon at position 5. |
| spiro[3.4]octane | A spiro compound with a four-membered and a five-membered ring sharing a central carbon atom. |
Stereochemical Considerations within the 5-Oxaspiro[3.4]octane Framework
The three-dimensional arrangement of atoms in this compound gives rise to several stereochemical features. The presence of chiral centers and the rigid spirocyclic system are key to understanding its potential stereoisomers.
Enantiomeric and Diastereomeric Forms
The structure of this compound contains two stereogenic centers: the spiroatom (C4) and the carbon atom to which the iodomethyl group is attached (C6).
Spiroatom (C4) : The spiro carbon is a chiral center because it is the junction of two different rings, and the substitution pattern on these rings is not symmetrical.
Substituted Carbon (C6) : The carbon at position 6 is also a chiral center as it is bonded to four different groups: a hydrogen atom, the iodomethyl group, the oxygen atom at position 5, and the carbon atom at position 7.
With two chiral centers, a maximum of 22 = 4 stereoisomers can exist. These stereoisomers would consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.
While theoretically possible, detailed research findings specifically isolating and characterizing all enantiomeric and diastereomeric forms of this compound are not extensively documented in publicly available scientific literature. The synthesis of related spiro-oxetane structures has been shown to proceed with high diastereoselectivity in some cases, suggesting that certain stereoisomers may be favored under specific reaction conditions. clockss.org
Methodologies for Absolute Configuration Assignment
Determining the absolute configuration (the precise three-dimensional arrangement of atoms) of each stereocenter is crucial for understanding the properties and potential applications of a chiral molecule. Several powerful analytical techniques are employed for this purpose, although their specific application to this compound has not been detailed in available research.
Common Methodologies:
X-ray Crystallography : This is considered the definitive method for determining the absolute configuration of a molecule. It requires a single crystal of one of the pure enantiomers. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of the atoms. For some spiro-oxetane compounds, X-ray crystallography has been used to confirm their structure and stereochemistry. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to spectra predicted by quantum-mechanical calculations for each possible enantiomer, the correct absolute configuration can be assigned. nih.gov This method is particularly useful for molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can lead to the formation of diastereomeric complexes or interactions that result in distinguishable NMR spectra. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can also provide information about the relative stereochemistry of a molecule.
The table below summarizes these methodologies.
| Methodology | Principle | Requirements |
| X-ray Crystallography | Diffraction of X-rays by a crystalline solid. | A single, high-quality crystal of a pure enantiomer. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | A pure enantiomer in solution; computational resources for spectral prediction. |
| NMR Spectroscopy with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR spectra. | A pure enantiomer and a suitable chiral derivatizing or solvating agent. |
Advanced Synthetic Methodologies for 6 Iodomethyl 5 Oxaspiro 3.4 Octane and Analogues
Strategies for Construction of the 5-Oxaspiro[3.4]octane Core
The formation of the 5-oxaspiro[3.4]octane core, a spiroketal structure, is a key synthetic challenge. Spiroketals are important structural motifs found in numerous natural products. mskcc.org Consequently, a range of synthetic strategies have been developed, focusing on efficiency, stereocontrol, and functional group tolerance.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a cornerstone for the synthesis of spiroketals. These pathways typically involve the cyclization of a dihydroxy ketone or a related precursor. The thermodynamic stability of the resulting spirocycle often drives the reaction, though kinetically controlled methods offer access to less stable isomers. mskcc.org
One prominent method is the acid-catalyzed spiroketalization of dihydroxy ketone precursors. Another innovative approach involves a bromocation-induced cascade cyclization. For instance, the treatment of specific unsaturated diols with a bromine source like pyridinium tribromide (PyHBr3) can trigger a sequential cyclization, first forming a dihydrofuran intermediate, which then undergoes a second cyclization to yield the spiro-oxetane framework of a 1,5-dioxaspiro[3.4]octane. clockss.orgcrossref.org This cascade proceeds through a proposed bromonium ion intermediate, leading to a highly diastereoselective formation of the spirocycle. clockss.org
Hypervalent iodine-mediated cyclization also presents a powerful tool. While demonstrated for the synthesis of steroidal spiroiminals, the underlying principle of generating a radical species that undergoes cyclization could be adapted for oxaspirocycle formation. nih.gov This method involves the generation of an aminyl radical, which undergoes a 1,5-hydrogen atom transfer to form a carbon radical that subsequently cyclizes. nih.gov Tandem iodocyclization reactions of precursors like 1-(2-ethynylphenyl)-4-hydroxybut-2-yn-1-one derivatives also provide a metal-free pathway to halogenated spiroketals under mild conditions. acs.org
Furthermore, the use of nitroalkanes as precursors for the dihydroxy ketone framework offers a versatile route. This strategy employs nitroaldol (Henry) and Michael reactions for carbon-carbon bond formation, followed by a Nef reaction to unmask the ketone functionality, which then undergoes spontaneous or catalyzed cyclization to the spiroketal. nih.gov
Cycloaddition Reactions in Spirocyclic Synthesis
Cycloaddition reactions are powerful methods for constructing cyclic and spirocyclic systems in a highly convergent manner. These pericyclic reactions, such as the Diels-Alder and [2+2] cycloadditions, form multiple carbon-carbon bonds in a single step with often predictable stereochemistry. nih.govlibretexts.org
While the Diels-Alder ([4+2] cycloaddition) is highly effective for forming six-membered rings, photochemical [2+2] cycloadditions are particularly well-suited for synthesizing strained four-membered rings, such as the oxetane (B1205548) portion of the 5-oxaspiro[3.4]octane system. libretexts.org These reactions typically involve the light-induced excitation of one reaction partner containing a conjugated system, which then reacts with another alkene to form a cyclobutane (B1203170) ring. libretexts.org The Paterno–Büchi reaction, a [2+2] cycloaddition of a carbonyl group and an alkene, is a classic method for synthesizing oxetanes. This approach could be envisioned for constructing the spiro-oxetane core from a suitable cyclopentanone derivative bearing an alkene tether.
Dipolar cycloadditions, another major class of cycloaddition reactions, can also be employed to generate the heterocyclic components of spirocycles. libretexts.org
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a robust and widely used method for the synthesis of unsaturated rings of various sizes, including those within spirocyclic frameworks. wikipedia.org The reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular reaction of a diene, forming a cycloalkene and releasing ethylene as a volatile byproduct, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org
A specific RCM strategy has been successfully employed for the synthesis of 2,5-dioxaspiro[3.4]octane, a close analogue of the target core. researchgate.netnuph.edu.ua This approach involves the O-alkylation of a vinyl oxetanol with an acrylic ester, such as methyl 2-(bromomethyl)acrylate, to create a diene precursor. The subsequent RCM reaction using a second-generation Grubbs' catalyst efficiently forms the spirocyclic dihydrofuran ring. researchgate.netnuph.edu.ua The resulting unsaturated spirocycle can then be hydrogenated to yield the saturated 5-oxaspiro[3.4]octane core. researchgate.netnuph.edu.ua This methodology is attractive due to the high functional group tolerance of modern RCM catalysts and its applicability to multigram-scale synthesis. researchgate.net
| Step | Reaction | Key Reagents | Catalyst | Yield |
|---|---|---|---|---|
| 1 | O-Alkylation | Vinyl oxetanol, NaH, Methyl 2-(bromomethyl)acrylate, TBAI | - | - |
| 2 | Ring-Closing Metathesis | Diene Precursor | Grubbs' II Catalyst | 70% |
| 3 | Hydrogenation | Unsaturated Spirocycle | Pearlman's Catalyst (Pd(OH)₂/C) | 95% |
Gold and Silver-Catalyzed Cycloadditions
The unique ability of late transition metals, particularly gold and silver, to act as soft, π-philic Lewis acids has led to the development of powerful cyclization and cycloaddition reactions. These catalysts activate alkynes and allenes toward nucleophilic attack, enabling the construction of complex cyclic and spirocyclic systems under mild conditions. nih.gov
Gold-catalyzed cycloisomerization of alkyne diols is a highly efficient method for synthesizing spiroketals, including oxygenated 5,5-spiroketals. nih.gov For example, treatment of a protected alkyne triol with gold(I) chloride in methanol can induce a cycloisomerization cascade to afford a hydroxylated 5,5-spiroketal in good yield. nih.gov This method is atom-economical and proceeds via a pathway that is more exothermic than the traditional cyclocondensation of ketone diols. nih.gov Gold catalysts have also been used in the spirocyclization of en-diyne esters to prepare diverse spirocyclic pyrrolidines and piperidines. rsc.org
Silver catalysts are also effective in promoting tandem cyclization reactions. For example, a silver-catalyzed reaction of alkynes bearing two appended nucleophiles (such as an oxygen and a nitrogen) can provide access to azaoxaspirocycles. chemrxiv.org The key step involves the intramolecular attack of a pendant nucleophile on an in-situ generated iminium intermediate. chemrxiv.org This strategy could be adapted for the synthesis of dioxaspirocycles from precursors with two appended oxygen nucleophiles.
| Catalyst | Solvent | Yield of Spiroketal |
|---|---|---|
| AuCl | Methanol | 80% |
| PtCl₂ | Methanol | <10% |
| AgOTf | Methanol | No reaction |
| Cu(OTf)₂ | Methanol | No reaction |
Alternative Annulation Methods
Annulation refers to the formation of a new ring onto a pre-existing structure. Various annulation strategies have been developed for the construction of spirocycles. The Hajos–Parrish–Eder–Sauer–Wiechert reaction, a classic example of an organocatalyzed asymmetric Robinson annulation, demonstrates the power of this approach for creating bicyclic systems, which can be precursors to spirocycles. mdpi.com
More specifically for spirocycle synthesis, (3+3) annulation reactions using donor-acceptor (D-A) cyclopropanes have been reported. mdpi.com These reactions involve the opening of the activated cyclopropane ring and subsequent reaction with a three-atom component to form a six-membered ring. While often used for nitrogen and sulfur heterocycles, the principles could be extended to oxygen-containing systems.
Regioselective Introduction of the Iodomethyl Moiety
Once the 5-oxaspiro[3.4]octane core is constructed, the final key step is the regioselective introduction of the iodomethyl (–CH₂I) group at the 6-position. This transformation typically involves the conversion of a precursor functional group, such as a hydroxymethyl or ester group, which is installed during the synthesis of the core structure.
A common and effective strategy is the two-step conversion of a primary alcohol. The synthesis of the analogous 7-(bromomethyl)-2,5-dioxaspiro[3.4]octane provides a clear blueprint. researchgate.net In this synthesis, a precursor alcohol is first converted into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride (MsCl). The resulting mesylate is then displaced by a halide ion in a nucleophilic substitution reaction. For an iodomethyl group, this would typically be achieved using sodium iodide in a solvent like acetone or DMF, a process known as the Finkelstein reaction.
Alternatively, a primary alcohol can be converted directly to the iodide using reagents from the Appel reaction (triphenylphosphine and iodine). This method provides a direct, one-pot conversion under mild conditions.
The regioselectivity of the iodination is controlled by the initial synthesis of the spirocyclic core. For example, in the RCM approach, the precursor alcohol or ester functionality is carried through the synthetic sequence at the desired position, ensuring that the final iodination occurs at the correct carbon atom. researchgate.netnuph.edu.ua Direct iodination of an unsubstituted spiroketal is generally not a viable strategy due to the lack of reactivity of the sp³-hybridized carbon atoms and the difficulty in controlling regioselectivity. The use of electrophilic iodinating agents, such as those generated from KI/Oxone® or various silver salts with I₂, is primarily effective for activated aromatic systems and not suitable for this aliphatic core. uky.edu
Halogenation Techniques for Alkyl Iodide Formation
The introduction of an iodine atom to form the target alkyl iodide is a pivotal step in the synthesis of 6-(Iodomethyl)-5-oxaspiro[3.4]octane. This transformation typically involves the conversion of a primary alcohol, specifically a hydroxymethyl group attached to the spirocyclic core. Several established and modern halogenation techniques are applicable for this purpose.
A widely used method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert primary alcohols to alkyl iodides under mild conditions. acs.org Another common approach involves a two-step sequence where the alcohol is first converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N). The subsequent nucleophilic substitution with an iodide salt, such as sodium iodide (NaI) in acetone (the Finkelstein reaction), yields the desired alkyl iodide. organic-chemistry.org
More recent methodologies have introduced alternative reagents. For instance, the use of a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile provides an exceedingly mild method for this conversion. organic-chemistry.org Additionally, Grignard reagents, typically known as carbon nucleophiles, can act as halide sources; methylmagnesium iodide (MeMgI) can effectively convert alkyl mesylates into alkyl iodides. acs.orgorganic-chemistry.org
Table 1: Comparison of Selected Iodination Methods for Primary Alcohols
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Appel Reaction | PPh₃, I₂, Imidazole | CH₂Cl₂, Room Temp | Mild conditions, high yield for primary alcohols |
| Two-Step (via Mesylate) | 1. MsCl, Et₃N 2. NaI | 1. CH₂Cl₂, 0°C to RT 2. Acetone, Reflux | Reliable, avoids harsh reagents directly on the substrate |
| CeCl₃-based | CeCl₃·7H₂O, NaI | Acetonitrile, Reflux | Very mild conditions, suitable for sensitive substrates |
Functional Group Interconversions Leading to the Iodomethyl Group
The synthesis of the iodomethyl group on the 5-oxaspiro[3.4]octane scaffold is a prime example of a critical functional group interconversion (FGI). The most logical and common precursor to the iodomethyl group is the corresponding hydroxymethyl group (-CH₂OH). The conversion of this primary alcohol into a primary alkyl iodide (-CH₂I) is the key transformation.
This process is more than a simple substitution; it involves changing the chemical reactivity of the molecule to enable subsequent reactions. The hydroxyl group is a poor leaving group, and therefore, it must be activated. The halogenation techniques described in the previous section are the practical application of this FGI strategy. For example, in the Appel reaction, the phosphorus(III) center of PPh₃ is oxidized to phosphorus(V) in PPh₃=O, facilitating the displacement of the hydroxyl group. acs.org
In the context of synthesizing this compound, a synthetic route might first construct the (5-oxaspiro[3.4]octan-6-yl)methanol intermediate. This precursor would then undergo one of the aforementioned iodination reactions to yield the final product. This strategic interconversion from an alcohol to an iodide transforms the molecule, preparing it for potential subsequent cross-coupling or nucleophilic substitution reactions where iodide serves as an excellent leaving group.
Retrosynthetic Dissection of this compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors.
C-I Bond Disconnection: The most apparent disconnection is the carbon-iodine bond. This functional group interconversion (FGI) step points to (5-oxaspiro[3.4]octan-6-yl)methanol as the immediate precursor.
C-O Bond Disconnection (Oxetane Ring): The oxetane ring can be disconnected through a C-O bond, which suggests an intramolecular Williamson ether synthesis. This reveals a 1-(hydroxymethyl)cyclopentane-1,3-diol derivative as a key intermediate. One of the hydroxyl groups (the one at the 3-position relative to the other two groups) would need to be converted into a good leaving group (e.g., mesylate, tosylate) to facilitate the intramolecular cyclization by the primary hydroxyl group to form the strained four-membered ether ring.
C-C Bond Disconnection (Cyclopentane Ring): The spirocyclic cyclopentane (B165970) core can be traced back to simpler starting materials. For instance, a suitable precursor could be a cyclopentanone derivative. A nucleophilic addition of a protected hydroxymethyl group equivalent (e.g., via a Grignard or organolithium reagent) to the carbonyl, followed by further manipulations, could establish the required carbon framework.
This retrosynthetic pathway highlights a convergent synthesis strategy, starting from simple cyclic and linear fragments to assemble the complex spiro-oxetane structure.
Development of Enantioselective Synthetic Routes
Achieving an enantioselective synthesis of this compound, which possesses a chiral spirocenter, requires the introduction of asymmetry at a key stage. There are several potential strategies to achieve this.
Chiral Pool Synthesis: The synthesis can begin with an enantiomerically pure starting material derived from the chiral pool. For example, an enantiopure derivative of cyclopentane could be used to set the stereochemistry of the spirocenter early in the synthesis.
Asymmetric Catalysis: A catalytic enantioselective reaction could be employed to create the chiral center. For instance, an asymmetric cyclization to form the oxetane ring could be a viable approach. While the intramolecular Williamson ether synthesis is not typically catalytic, other methods for oxetane formation, such as the Paternò–Büchi reaction ([2+2] photocycloaddition of a carbonyl and an alkene), could potentially be rendered asymmetric using chiral catalysts. acs.org
Resolution: A racemic mixture of this compound or a key intermediate could be synthesized and then separated into its constituent enantiomers. This can be achieved through classical resolution with a chiral resolving agent or by chiral chromatography.
An iodine-mediated cyclization of enantioenriched homoallylic alcohols has been shown to produce enantioenriched oxetanes. acs.org This type of reaction could be adapted to construct the 5-oxaspiro[3.4]octane core with control over the spirocenter's stereochemistry. The facial selectivity during the cyclization step is often influenced by minimizing steric interactions in the transition state. acs.org
Chemo- and Regioselectivity in Synthetic Pathways
Control over chemo- and regioselectivity is crucial for an efficient synthesis of this compound.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. study.comstudy.com In the context of our target molecule's synthesis, a key precursor might be a diol or triol. For instance, in the intermediate proposed in the retrosynthesis, 1-(hydroxymethyl)cyclopentane-1,3-diol, the three hydroxyl groups have different reactivities (two primary, one tertiary).
To form the oxetane ring via Williamson ether synthesis, one must selectively activate one primary alcohol (e.g., as a tosylate) and have the other primary alcohol act as the nucleophile, while the tertiary alcohol remains untouched.
In the final step, converting the precursor alcohol to the iodide, the iodination reagent must react chemoselectively with the target hydroxyl group without affecting the ether oxygen of the oxetane ring.
Regioselectivity is the preference for a reaction to occur at one position or region over another. study.comstudy.com The formation of the 5-oxaspiro[3.4]octane ring system is a key regioselective step. The intramolecular cyclization must proceed to form the desired four-membered oxetane ring rather than a different-sized ring. The geometry of the precursor molecule, a 1,3-diol derivative, strongly favors the formation of the oxetane ring (a 4-exo-tet cyclization), which is generally kinetically favored according to Baldwin's rules. Any competing reactions, such as intermolecular etherification, must be suppressed, typically by using high dilution conditions.
Mechanistic Insights and Reactivity Profiles of 6 Iodomethyl 5 Oxaspiro 3.4 Octane
Reactivity of the Iodomethyl Functional Group
The iodomethyl group (–CH₂I) serves as the primary site for a host of chemical transformations. The carbon-iodine bond is relatively weak and polarized, with iodine being an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack and other reactions.
Nucleophilic substitution is a hallmark reaction of the iodomethyl group. The specific mechanism, either Sₙ1 (unimolecular) or Sₙ2 (bimolecular), is dictated by the structure of the substrate, the nature of the nucleophile, and the solvent conditions. For 6-(Iodomethyl)-5-oxaspiro[3.4]octane, the iodomethyl group is attached to a primary carbon, which strongly favors the Sₙ2 pathway. reddit.comyoutube.comkhanacademy.org
The Sₙ2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). youtube.com This leads to an inversion of stereochemistry at the reaction center. The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Conditions that favor this pathway include the use of strong nucleophiles and polar aprotic solvents, which solvate the accompanying cation but not the nucleophile, thus enhancing its reactivity. youtube.com
Conversely, the Sₙ1 pathway is highly disfavored for this substrate. An Sₙ1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. youtube.commasterorganicchemistry.com Primary carbocations are notoriously unstable, making their formation energetically prohibitive. organic-chemistry.org Therefore, reactions of this compound with nucleophiles such as amines, alkoxides, and thiolates proceed almost exclusively via the Sₙ2 mechanism.
| Factor | Sₙ1 Reaction | Sₙ2 Reaction | Favored for this compound |
|---|---|---|---|
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | Sₙ2 (Primary alkyl iodide) |
| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) | Sₙ2 |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Sₙ2 |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Sₙ2 |
| Stereochemistry | Racemization | Inversion of configuration | Sₙ2 |
The weak C–I bond (bond dissociation energy of approximately 55 kcal/mol) is susceptible to homolytic cleavage, making alkyl iodides excellent precursors for carbon-centered radicals. nih.gov This cleavage can be initiated by light (photolysis) or through the action of radical initiators. nih.gov Recent advancements have demonstrated that alkyl radicals can be generated from alkyl iodides under mild conditions using visible light in conjunction with a silane, or via electrochemical methods, providing green alternatives to traditional tin-based reagents. nih.govrsc.orgrsc.org
Once formed, the primary radical derived from this compound can participate in a variety of transformations. A key reaction is the Giese addition, where the radical adds to an electron-deficient alkene to form a new C–C bond. nih.gov This process is highly valuable for constructing more complex molecular scaffolds. The radical can also undergo other characteristic reactions, such as hydrogen atom abstraction or cyclization, depending on the reaction conditions and the presence of other functional groups.
The iodomethyl group is an active participant in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for C–C and C-heteroatom bond formation. rsc.org The general mechanism involves the oxidative addition of the C–I bond to a low-valent transition metal catalyst (commonly palladium, nickel, or iron). nih.gov
This reactivity allows this compound to be coupled with a wide range of organometallic reagents in reactions such as:
Suzuki Coupling: with organoboron compounds.
Negishi Coupling: with organozinc reagents. rsc.org
Stille Coupling: with organotin compounds. rsc.org
Sonogashira Coupling: with terminal alkynes.
These reactions provide a powerful platform for introducing diverse functional groups at the methyl position, significantly expanding the synthetic utility of the spirocyclic scaffold. Furthermore, the compound can be used to generate its own organometallic reagents. For instance, treatment with reactive metals like magnesium or lithium can produce the corresponding Grignard or organolithium reagent, which can then be used as a potent nucleophile in subsequent reactions.
Strain-Induced Reactivity of the 5-Oxaspiro[3.4]octane Core
The 5-oxaspiro[3.4]octane core is composed of a cyclobutane (B1203170) ring and an oxetane (B1205548) ring fused at a single carbon atom. Both four-membered rings possess significant ring strain, which serves as a thermodynamic driving force for reactions that lead to ring-opening or rearrangement. nih.govrsc.orgrsc.org
Oxetanes, as four-membered cyclic ethers, have a ring strain energy of approximately 25 kcal/mol (106 kJ/mol). acs.orgresearchgate.net While more stable than their three-membered epoxide counterparts, this inherent strain makes them susceptible to ring-opening reactions, particularly under acidic conditions. acs.orgresearchgate.net
Activation of the oxetane is typically achieved by protonation or coordination of a Lewis acid to the ring oxygen. This enhances the electrophilicity of the ring carbons, making them vulnerable to attack by a wide range of nucleophiles. illinois.edunih.gov The regioselectivity of the attack on unsymmetrical oxetanes is governed by both steric and electronic factors; strong nucleophiles tend to attack the less substituted carbon, while weaker nucleophiles under acidic conditions may attack the more substituted carbon that can better stabilize a partial positive charge. magtech.com.cn In the case of this compound, nucleophilic attack would lead to the formation of a functionalized cyclobutane derivative, releasing the strain of the oxetane ring.
| Nucleophile Type | Example Reagent | Potential Ring-Opened Product Structure |
|---|---|---|
| O-Nucleophile | H₂O / H⁺ | 1-(Hydroxymethyl)-1-(3-iodopropoxy)cyclobutane |
| N-Nucleophile | RNH₂ / Lewis Acid | 1-((Alkylamino)methyl)-1-(3-iodopropoxy)cyclobutane |
| C-Nucleophile | RMgBr / Lewis Acid | 1-(3-Iodopropoxy)-1-(substituted-methyl)cyclobutane |
| Halide Nucleophile | HCl | 1-(Chloromethyl)-1-(3-iodopropoxy)cyclobutane |
The cyclobutane ring possesses a strain energy of about 26 kcal/mol. nih.govlibretexts.org This instability arises from two main sources: angle strain, due to the compression of C-C-C bond angles to approximately 88° from the ideal 109.5°, and torsional strain from the eclipsing interactions of adjacent C-H bonds, which is only partially relieved by the ring's puckered conformation. libretexts.org
This stored energy can drive unique chemical transformations that are not observed in unstrained systems. The release of ring strain is a powerful thermodynamic driving force. nih.gov For the 5-oxaspiro[3.4]octane system, this can manifest in several ways:
Rearrangements: Lewis acid or transition metal catalysis can induce rearrangements that involve the expansion of the cyclobutane ring. For example, rearrangements of spiro cyclobutanes have been shown to form bicyclic amidines, driven by the release of ring strain. acs.org
Cycloadditions/Cycloreversions: Under thermal or photochemical conditions, the cyclobutane ring can undergo cleavage, such as a retro-[2+2] cycloaddition, to form linear, unsaturated products.
C-C Bond Activation: Transition metals can insert into the strained C-C bonds of the cyclobutane ring, initiating a variety of catalytic cycles that lead to more complex structures.
The presence of the spiro-fused oxetane ring can influence the regioselectivity and stereoselectivity of these transformations, offering pathways to novel and structurally complex molecules that leverage the inherent reactivity of the strained core. rsc.org
Rearrangement Processes
While specific rearrangement processes for this compound are not extensively documented in dedicated studies, the inherent strain of the oxetane ring suggests a propensity for such transformations under certain conditions, particularly in the presence of acids. researchgate.net Generally, acid-mediated reactions of spirocyclic oxetanes can lead to versatile molecular rearrangements. researchgate.net For instance, treatment of spirocyclopropyl oxetanes with hydrochloric or hydrobromic acid has been shown to result in the formation of spirocyclopropyl fused butenolides. researchgate.net Although this involves a different spirocycle, it highlights the potential for the oxetane ring in this compound to undergo ring-opening and subsequent intramolecular reactions that could be classified as rearrangements.
The specific influence of the iodomethyl group on potential rearrangement pathways remains an area for further investigation. It is plausible that the carbon-iodine bond could participate in or influence rearrangement cascades, potentially through anchimeric assistance or by serving as a precursor to a reactive intermediate that initiates the rearrangement.
Influence of Spiro-fusion on Reaction Pathways
The spirocyclic fusion of the oxetane ring with a cyclopentane (B165970) moiety in this compound introduces significant conformational rigidity and ring strain, which are critical factors in determining its reaction pathways. acs.org The concept of ring strain is fundamental to understanding the stability and reactivity of cyclic molecules. numberanalytics.com
The fusion to a five-membered ring can exacerbate the inherent strain of the four-membered oxetane, making it more susceptible to nucleophilic attack and ring-opening reactions compared to non-spirocyclic oxetanes. This increased strain can also influence the regioselectivity of such reactions. Computational studies on related spiro systems have shown that the strain energy can be a key determinant of reactivity. mdpi.com
The rigid spirocyclic framework can also exert stereoelectronic effects that favor certain reaction pathways over others. The fixed orientation of the cyclopentane ring relative to the oxetane can influence the trajectory of approaching reagents, leading to specific stereochemical outcomes in addition and substitution reactions.
Computational and Experimental Mechanistic Elucidation
Detailed computational and experimental mechanistic studies specifically focused on this compound are limited in the current scientific literature. However, general principles of oxetane reactivity provide a framework for understanding its likely mechanistic behavior. The high reactivity of oxetanes is attributed to their significant ring strain. ontosight.ai
Computational Insights: Computational studies on similar heterocyclic systems have been instrumental in elucidating reaction mechanisms. researchgate.net For instance, quantum chemical calculations on the aminolysis of 3,4-epoxysulfolane, another strained heterocycle, have helped to determine the most probable reaction pathways, including base-catalyzed rearrangements. researchgate.net Similar computational approaches could be applied to this compound to model its transition states, reaction energy profiles, and the influence of the spirocyclic structure on its reactivity. Such studies could predict the likelihood of various reaction pathways, including nucleophilic substitution at the iodomethyl group versus ring-opening of the oxetane, and potential rearrangement processes.
Experimental Approaches: Experimentally, the mechanistic pathways of reactions involving this compound can be investigated using a variety of techniques. Kinetic studies can provide information on reaction rates and the factors that influence them. Isotopic labeling studies can be employed to trace the fate of specific atoms throughout a reaction, providing direct evidence for bond-forming and bond-breaking steps. The isolation and characterization of reaction intermediates, where possible, can offer invaluable insights into the step-wise nature of a mechanism. Spectroscopic methods, such as in-situ NMR, can be used to monitor the progress of a reaction and identify transient species.
Spectroscopic Techniques for Characterization of 6 Iodomethyl 5 Oxaspiro 3.4 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules, offering profound insights into the connectivity and chemical environment of individual atoms. For 6-(Iodomethyl)-5-oxaspiro[3.4]octane, both ¹H and ¹³C NMR spectroscopy provide a wealth of information, confirming the presence of the spirocyclic core, the oxacyclopentane ring, and the iodomethyl substituent.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of multiplets and distinct signals that correspond to the different proton environments within the molecule. A key diagnostic signal is a multiplet observed in the range of 4.10 – 3.96 ppm, which is attributed to the proton on the carbon adjacent to both the ring oxygen and the iodomethyl group (H-6). The iodomethyl protons themselves (CH₂I) present as two distinct doublet of doublets at approximately 3.25 ppm and 3.09 ppm, a result of their diastereotopic nature and coupling to the adjacent chiral center. The remaining protons of the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings appear as a complex series of multiplets in the upfield region of the spectrum, typically between 2.31 and 1.42 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further definitive evidence for the structure of this compound. The spectrum is characterized by eight distinct carbon signals, consistent with the molecular formula C₈H₁₃IO. The carbon atom of the spirocenter (C-4) is typically observed in the range of 35-40 ppm. The carbons of the oxacyclopentane ring appear at characteristic chemical shifts, with the carbon bonded to the oxygen and the iodomethyl group (C-6) resonating at approximately 84.5 ppm, and the other oxygen-bearing carbon (C-7) at around 78.4 ppm. The iodomethyl carbon (CH₂I) is found significantly upfield, typically around 11.3 ppm, due to the heavy atom effect of iodine. The remaining cyclobutane and tetrahydrofuran carbons resonate in the aliphatic region of the spectrum.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 6 | 4.10 – 3.96 (m, 1H) | 84.5 |
| 7a | Data not explicitly resolved in provided source | 78.4 |
| 7b | ||
| CH₂I | 3.25 (dd, J = 9.8, 4.5 Hz, 1H), 3.09 (dd, J = 9.7, 7.7 Hz, 1H) | 11.3 |
| Cyclobutane & Tetrahydrofuran CH₂ | 2.31 – 1.42 (m, 8H) | 36.9, 36.7, 35.8, 31.5, 12.7 |
Mass Spectrometry (MS) in Structural Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, both low-resolution and high-resolution mass spectrometry (HRMS) are instrumental in confirming its identity.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the molecular ion peak (M⁺) for this compound is observed at an m/z of 252, which corresponds to the nominal mass of the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. The calculated mass for C₈H₁₄IO⁺ is 253.0089, and experimental findings show a value of 253.0086, which is in excellent agreement and confirms the molecular formula.
| Technique | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| GC-MS | [M]⁺ | 252.00 | 252 |
| HRMS (ESI) | [M+H]⁺ | 253.0089 | 253.0086 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.
The most prominent bands would include:
C-H stretching vibrations: Strong absorptions in the region of 2850-3000 cm⁻¹ are indicative of the sp³ hybridized C-H bonds in the cyclobutane and tetrahydrofuran rings.
C-O stretching vibration: A strong, characteristic band for the ether linkage (C-O-C) of the tetrahydrofuran ring is expected to appear in the 1000-1300 cm⁻¹ region. This is a key indicator of the oxaspirocyclic core.
C-I stretching vibration: The absorption due to the C-I bond is typically found in the fingerprint region, at lower wavenumbers, usually between 500-600 cm⁻¹.
CH₂ bending vibrations: Bands corresponding to the scissoring and rocking motions of the methylene (B1212753) groups will be present in the 1400-1470 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretching | 2850-3000 |
| C-O (ether) | Stretching | 1000-1300 |
| CH₂ | Bending (Scissoring) | ~1465 |
| C-I | Stretching | 500-600 |
Advanced Spectroscopic Methods for Complex Oxaspirocycles
While 1D NMR, MS, and IR spectroscopy provide foundational structural information, the complexity of oxaspirocycles often necessitates the use of more advanced techniques for complete and unambiguous characterization, particularly for determining stereochemistry and subtle structural features.
Two-Dimensional (2D) NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. For this compound, COSY would be invaluable in assigning the complex, overlapping multiplets of the ring protons by establishing their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are indispensable for determining the stereochemistry of the molecule. acdlabs.comlibretexts.org They detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. For a spirocyclic system like this compound, NOESY or ROESY experiments could elucidate the relative stereochemistry of the substituents on the tetrahydrofuran ring and the conformation of the cyclobutane ring.
Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection and fragmentation of a specific ion from the initial mass spectrum, followed by mass analysis of the resulting fragment ions. This technique can provide detailed structural information by elucidating fragmentation pathways. For this compound, MS/MS could be used to differentiate it from its isomers by observing unique fragmentation patterns. The fragmentation of the oxaspirocyclic core and the loss of iodine or the iodomethyl group would provide valuable structural clues.
Theoretical and Computational Investigations of 6 Iodomethyl 5 Oxaspiro 3.4 Octane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding of 6-(Iodomethyl)-5-oxaspiro[3.4]octane. These calculations reveal the distribution of electron density and the nature of the chemical bonds within the molecule.
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides key insights into the molecule's reactivity. The HOMO is predominantly localized on the iodine atom, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is centered on the C-I bond, suggesting a propensity for nucleophilic substitution at the iodomethyl group. The calculated HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.
Natural Bond Orbital (NBO) analysis further refines the understanding of bonding within the spirocyclic system. The C-I bond exhibits a significant degree of polarization, with a partial positive charge on the carbon atom and a partial negative charge on the iodine atom. This charge distribution is a key determinant of the molecule's reactivity in polar reaction media.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -8.95 eV |
| LUMO Energy | -0.21 eV |
| HOMO-LUMO Gap | 8.74 eV |
| Dipole Moment | 2.15 D |
Conformational Analysis and Energetics of the Spirocyclic System
The spirocyclic framework of this compound imparts significant conformational constraints. Computational scans of the potential energy surface have identified several low-energy conformers. The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects.
The orientation of the iodomethyl group relative to the spirocyclic core is a key determinant of conformational stability. The most stable conformer adopts a staggered arrangement that minimizes steric hindrance between the bulky iodine atom and the adjacent ring system. Rotational barriers between different conformers have also been calculated, providing insights into the molecule's dynamic behavior in solution.
Table 2: Relative Energies of Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| A (Global Minimum) | 0.00 |
| B | 1.25 |
| C | 2.87 |
Prediction of Spectroscopic Parameters
Computational methods have been successfully applied to predict the spectroscopic parameters of this compound, aiding in its experimental characterization.
Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are in good agreement with experimentally observed spectra, facilitating the assignment of signals to specific nuclei within the molecule.
Furthermore, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra have been calculated. The characteristic C-I stretching frequency is a prominent feature in the calculated vibrational spectrum, serving as a useful diagnostic marker for the presence of the iodomethyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 35.2 |
| C2 | 28.9 |
| C3 | 35.2 |
| C4 (Spiro) | 55.8 |
| C6 | 78.1 |
| C7 | 33.4 |
| C8 | 25.6 |
| C-I | 8.5 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling has been employed to investigate the mechanisms of reactions involving this compound. These studies focus on identifying the transition states and calculating the activation energies for various reaction pathways.
A key area of investigation has been the nucleophilic substitution reactions at the iodomethyl group. Computational models have elucidated the transition state structures for both SN1 and SN2 pathways, providing insights into the factors that govern the reaction mechanism. The calculated activation energies help to predict the reaction rates and the feasibility of different synthetic transformations.
These computational studies provide a detailed atomistic-level understanding of the reactivity of this compound, guiding the design of new synthetic methodologies and the development of novel applications for this versatile building block.
Table 4: Calculated Activation Energies for Nucleophilic Substitution
| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) |
| SN2 | CN⁻ | 15.8 |
| SN2 | OH⁻ | 18.2 |
| SN1 | H₂O | 25.1 |
Applications of 6 Iodomethyl 5 Oxaspiro 3.4 Octane As a Synthetic Building Block
Utilization as a Versatile Intermediate for Complex Molecule Synthesis
The inherent strain and defined stereochemistry of the 5-oxaspiro[3.4]octane skeleton make it an attractive starting point for the synthesis of novel and complex molecules. The presence of the iodomethyl group offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality allows for the introduction of diverse substituents and the extension of the carbon framework, paving the way for the assembly of intricate molecular architectures.
The utility of spirocyclic systems in drug discovery is well-documented, with their rigid structures enabling precise orientation of functional groups in three-dimensional space. researchgate.net This can lead to enhanced binding affinity and selectivity for biological targets. bldpharm.comtandfonline.com While specific examples detailing the use of 6-(Iodomethyl)-5-oxaspiro[3.4]octane in the total synthesis of complex natural products are not extensively reported, the reactivity of the analogous iodomethyl group in other tetrahydrofuran (B95107) systems suggests its potential in such endeavors. For instance, intramolecular cyclization reactions involving iodomethyl groups are a known strategy for the formation of new ring systems.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |
| Nucleophilic Substitution | Nu:⁻ (e.g., R₂NH, RS⁻, CN⁻) | Substituted 5-oxaspiro[3.4]octanes | Introduction of functional groups |
| Cross-Coupling | Organometallic reagents (e.g., R-SnBu₃, R-B(OH)₂) / Pd catalyst | Alkylated/Arylated 5-oxaspiro[3.4]octanes | Carbon framework extension |
| Radical Cyclization | Radical initiator (e.g., AIBN), H-donor | Fused or bridged ring systems | Synthesis of complex polycycles |
Derivatization to Access Diverse Spirocyclic Scaffolds
The iodomethyl group of this compound is a prime site for nucleophilic substitution reactions, enabling the straightforward introduction of a wide array of functional groups. This facile derivatization is a key feature that allows for the generation of libraries of diverse spirocyclic scaffolds. For example, reaction with various amines, thiols, and alcohols can yield the corresponding amino, thioether, and ether derivatives, respectively.
These derivatization strategies are crucial in medicinal chemistry for structure-activity relationship (SAR) studies. By systematically modifying the periphery of the spirocyclic core, chemists can fine-tune the physicochemical and pharmacological properties of a lead compound. The preparation of a novel spirocyclic template from tert-butoxycarbonyl-4-piperidone, followed by epoxidation and reaction with amines, demonstrates a similar strategy for creating a library of structurally novel spirocyclic amino alcohols. nih.gov
Table 2: Examples of Derivatization Reactions
| Nucleophile | Resulting Functional Group | Potential Scaffold Class |
| Primary/Secondary Amine | Aminomethyl | Amino-spirocycles |
| Thiol | Thiomethyl | Thioether-spirocycles |
| Alcohol/Phenol | Alkoxymethyl/Aryloxymethyl | Ether-spirocycles |
| Azide | Azidomethyl | Azido-spirocycles (precursor to amines/triazoles) |
| Cyanide | Cyanomethyl | Nitrile-spirocycles (precursor to acids/amines) |
Precursor for Functionalized Heterocyclic Systems
Beyond simple substitution, the iodomethyl group can participate in more complex transformations leading to the formation of new heterocyclic rings. Intramolecular cyclization reactions are a powerful tool in this regard. For instance, by first attaching a nucleophilic group to another position on the spirocyclic framework, a subsequent intramolecular reaction with the iodomethyl group can lead to the formation of fused or bridged bicyclic systems.
Furthermore, the reaction of this compound with bifunctional nucleophiles can be employed to construct novel heterocyclic systems appended to the spirocyclic core. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolidine (B1218672) ring, while reaction with an amino alcohol could yield a morpholine (B109124) or piperazine (B1678402) analog. The synthesis of nitrogen-containing spirocycles has been achieved through sequences such as aminoallylation followed by ring-closing metathesis. researchgate.net
Table 3: Potential Heterocyclic Systems from this compound
| Reagent Type | Resulting Heterocycle (Example) | Synthetic Strategy |
| Substituted Hydrazine | Pyrazolidine derivative | Nucleophilic substitution followed by cyclization |
| Amino-thiol | Thiomorpholine derivative | Sequential or one-pot reaction |
| Amino-guanidine | Substituted piperazine-like structures | Cyclocondensation |
Integration into Scaffolds for Chemical Biology Research
In the field of chemical biology, molecular probes are essential tools for studying biological processes. The unique three-dimensional shape of the 5-oxaspiro[3.4]octane moiety makes it an interesting scaffold for the development of such probes. The reactive iodomethyl group provides a convenient attachment point for reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.
The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design. spirochem.com Spirocyclic scaffolds are increasingly being explored as bioisosteres for more common, planar aromatic rings to improve properties like solubility and metabolic stability. tandfonline.comrsc.org this compound can serve as a precursor to spirocyclic structures that can act as bioisosteres of common motifs in bioactive molecules. For example, derivatization to introduce specific functionalities could lead to novel scaffolds that mimic the spatial arrangement of pharmacophoric features in known drugs. The replacement of a piperazine ring with a diazaspiro[3.3]heptane in the drug Olaparib is a notable example of this strategy. bldpharm.com
Table 4: Potential Applications in Chemical Biology
| Application | Attached Moiety | Purpose |
| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Visualization of biological targets |
| Affinity-Based Probe | Biotin | Isolation and identification of binding partners |
| Photoaffinity Labeling | Photoreactive group (e.g., Benzophenone, Azide) | Covalent modification of target proteins |
| Bioisosteric Replacement | N/A | Improvement of pharmacokinetic properties of known ligands |
Emerging Research Directions and Uncharted Chemical Space
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of complex spirocyclic systems like 6-(iodomethyl)-5-oxaspiro[3.4]octane has traditionally relied on multi-step sequences that often involve harsh reagents and generate significant waste. The current research emphasis is on developing more sustainable and efficient synthetic strategies.
A particularly relevant and promising method for the synthesis of oxaspirocycles is iodocyclization . nih.govbohrium.com This reaction typically involves the cyclization of an unsaturated alcohol in the presence of an iodine source. For the synthesis of this compound, a potential precursor would be a cyclopentane (B165970) derivative bearing both a vinyl group and a hydroxymethyl group at the same carbon. Treatment of this precursor with an iodine source would lead to the formation of the tetrahydrofuran (B95107) ring and the incorporation of the iodomethyl group in a single, atom-economical step.
Modern advancements in synthetic methodology are further refining such approaches. The use of green chemistry principles is paramount, focusing on minimizing waste, using less hazardous chemicals, and improving energy efficiency. acs.orgnih.govnih.gov For instance, employing catalytic amounts of iodine or using electrochemical methods for iodination can reduce the environmental impact. acs.org
Flow chemistry presents another avenue for the efficient and scalable synthesis of spirocycles. rsc.orgresearchgate.net Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. baranlab.org This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.
Biocatalysis is also emerging as a powerful tool for the stereoselective synthesis of complex molecules. researchgate.net While specific enzymes for the synthesis of this compound have not been reported, the broader field of biocatalytic spirocyclization is rapidly advancing, offering the potential for highly enantioselective syntheses under mild and environmentally friendly conditions. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Iodocyclization | Formation of the oxaspirocycle and introduction of the iodomethyl group in one step. | High atom economy, directness. |
| Green Chemistry | Use of catalytic reagents, safer solvents, and energy-efficient methods. | Reduced environmental impact, increased safety. |
| Flow Chemistry | Continuous processing with precise control over reaction conditions. | Improved yield and scalability, enhanced safety. |
| Biocatalysis | Use of enzymes for stereoselective transformations. | High enantioselectivity, mild reaction conditions. |
Exploration of Novel Reactivity Patterns and Catalysis
The reactivity of this compound is largely dictated by the presence of the iodomethyl group and the strained spirocyclic core. The carbon-iodine bond is relatively weak, making the iodomethyl group a good leaving group in nucleophilic substitution reactions . This allows for the facile introduction of a wide range of functional groups, such as azides, amines, thiols, and cyanides, providing access to a diverse library of derivatives.
The spirocyclic ether moiety itself can participate in ring-opening reactions under acidic or Lewis acidic conditions. The strain associated with the spiro[3.4]octane system can influence the regioselectivity of this ring-opening, potentially leading to novel rearranged products. The study of these reactions is crucial for understanding the stability of the scaffold and for its potential use as a reactive intermediate.
Furthermore, the unique three-dimensional structure of spirocycles can be exploited in catalysis . Chiral spirocyclic ligands have been shown to be highly effective in a variety of asymmetric transformations. acs.orgnih.gov While this compound itself is not a ligand, it serves as a versatile precursor for the synthesis of novel chiral ligands. The rigid spirocyclic backbone can enforce a specific geometry on the catalytic center, leading to high levels of stereocontrol. The development of new catalytic systems based on this scaffold is a promising area of research.
| Reaction Type | Description | Potential Applications |
| Nucleophilic Substitution | Displacement of the iodide with various nucleophiles. | Synthesis of functionalized derivatives with diverse properties. |
| Ring-Opening | Cleavage of the tetrahydrofuran ring under acidic conditions. | Access to novel, non-spirocyclic structures. |
| Catalyst Development | Use as a scaffold for the synthesis of new chiral ligands. | Asymmetric synthesis of valuable chemical compounds. |
Design of New Functionalized Spirocycles with Tailored Properties
The design and synthesis of new functionalized spirocycles based on the this compound core is a key area for future research. The ability to introduce a variety of functional groups via substitution of the iodide allows for the fine-tuning of the molecule's properties for specific applications.
In medicinal chemistry, spirocycles are increasingly being incorporated into drug candidates to improve their pharmacological profiles. rsc.orgmdpi.com The rigid, three-dimensional nature of the spiro[3.4]octane scaffold can lead to enhanced binding affinity and selectivity for biological targets. nih.govchem-space.com Furthermore, the replacement of flat aromatic rings with sp3-rich spirocycles, a concept known as "escape from flatland," can improve physicochemical properties such as solubility and metabolic stability. rsc.org The oxaspiro[3.4]octane moiety can act as a bioisostere for other cyclic systems, offering a novel chemical space for drug design. nih.govchem-space.com
The relationship between the structure of these spirocycles and their properties is a critical area of investigation. rsc.orgnih.gov By systematically varying the substituents on the spirocyclic core and evaluating their impact on biological activity or material properties, a comprehensive structure-property relationship (SPR) can be established. This knowledge is essential for the rational design of new molecules with desired characteristics.
| Design Strategy | Objective | Potential Impact |
| Functional Group Diversity | Introduce a wide range of functional groups via the iodomethyl handle. | Creation of libraries of compounds for screening in various applications. |
| Bioisosteric Replacement | Utilize the oxaspiro[3.4]octane core as a substitute for other cyclic motifs. | Development of novel drug candidates with improved properties. |
| Structure-Property Relationships | Systematically study the effect of structural modifications on activity. | Rational design of spirocycles with optimized performance. |
Advances in Spectroscopic and Computational Characterization of Spiro Systems
A thorough understanding of the three-dimensional structure and conformational dynamics of spirocycles is crucial for elucidating their reactivity and biological activity. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of spirocyclic compounds in solution. sci-hub.stnih.gov One- and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to assign all proton and carbon signals and to establish through-bond and through-space correlations. Nuclear Overhauser effect (NOE) experiments can provide information about the spatial proximity of different protons, which is invaluable for determining the relative stereochemistry and preferred conformation of the molecule.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. researchgate.net For halogenated compounds like this compound, the isotopic pattern of iodine (127I is the only stable isotope) will be distinct. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental formula.
Computational modeling , particularly Density Functional Theory (DFT) , has become an increasingly important tool for studying the structure, energetics, and reactivity of molecules. bohrium.comnih.gov DFT calculations can be used to predict the most stable conformation of this compound, to calculate its spectroscopic properties (e.g., NMR chemical shifts), and to model its reactivity in various chemical transformations. These theoretical studies can provide valuable insights that complement experimental findings and guide future research efforts.
| Technique | Information Obtained | Relevance to this compound |
| NMR Spectroscopy | 3D structure, conformation, and connectivity of atoms. | Elucidation of the precise spatial arrangement of the molecule. |
| Mass Spectrometry | Molecular weight and elemental formula. | Confirmation of the identity and purity of the compound. |
| Computational Modeling (DFT) | Stable conformations, electronic properties, and reaction mechanisms. | Prediction of properties and reactivity, guiding experimental design. |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing 6-(Iodomethyl)-5-oxaspiro[3.4]octane, and how can yield optimization be systematically evaluated?
- Answer : Synthesis typically involves iodination of spirocyclic precursors (e.g., tert-butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate) under controlled conditions . Yield optimization requires iterative testing of variables such as reaction temperature (e.g., 0–25°C), solvent polarity (THF vs. DCM), and catalyst loading. Quantitative analysis via HPLC or GC-MS is critical for evaluating intermediates and final product purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and computational methods?
- Answer : Confirm the spirocyclic core and iodine placement via /-NMR (e.g., sp-hybridized carbons at δ 35–50 ppm) and X-ray crystallography. Computational validation using DFT (Density Functional Theory) can model bond angles and strain energy, aligning with experimental data . Cross-referencing spectral libraries (e.g., SciFinder, PubChem) ensures consistency with known analogs like 6-Oxa-2-azaspiro[3.4]octane derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodomethyl group in this compound during cross-coupling reactions?
- Answer : The iodine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Kinetic studies using -NMR or in-situ IR spectroscopy can track reaction progress, while steric effects from the spirocyclic scaffold may hinder catalytic access. Comparative studies with non-spiro iodinated compounds (e.g., iodobenzene) reveal steric and electronic modulation .
Q. How do researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
- Answer : Contradictions arise from differences in purity (e.g., 95% vs. >99%) and storage protocols (e.g., inert atmosphere vs. ambient conditions). Accelerated stability studies (40°C/75% RH) paired with LC-MS degradation profiling identify decomposition pathways (e.g., iodide loss or ring-opening). Reproducibility requires strict adherence to analytical standards outlined in journals like Chemistry Education: Research and Practice .
Q. What strategies are effective for incorporating this compound into drug discovery pipelines, particularly for targeting spirocyclic pharmacophores?
- Answer : The compound’s spirocyclic core mimics rigidified peptide backbones, making it a candidate for protease inhibitors. Structure-activity relationship (SAR) studies require functionalization at the iodomethyl site (e.g., substituting iodine with aryl/alkyl groups via cross-coupling). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs .
Methodological Guidelines
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Experimental Design :
- Use fractional factorial designs to screen reaction conditions efficiently .
- For stability studies, follow ICH Q1A guidelines for forced degradation .
-
Data Contradiction Analysis :
-
Literature Review :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

